3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to be potent and selective inhibitors of d-amino acid oxidase (dao) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids .
Mode of Action
It can be inferred from similar compounds that it may interact with its target enzyme, potentially inhibiting its function .
Biochemical Pathways
If it acts similarly to 3-methylpyrazole-5-carboxylic acid, it could affect pathways involving d-amino acid metabolism .
Pharmacokinetics
The compound’s predicted boiling point is 3254±370 °C, and its predicted density is 173±01 g/cm3 . These properties could potentially influence its bioavailability.
Result of Action
If it acts similarly to 3-methylpyrazole-5-carboxylic acid, it could protect cells from oxidative stress induced by d-serine .
Biochemical Analysis
Cellular Effects
Related compounds have been shown to inhibit succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain . This suggests that 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid could potentially influence cell function by impacting cellular metabolism.
Molecular Mechanism
Related pyrazole compounds have been shown to inhibit succinate dehydrogenase (SDHI), suggesting that this compound could potentially exert its effects through similar mechanisms .
Temporal Effects in Laboratory Settings
Related pyrazole compounds have been shown to exhibit solid-state proton transfer (SSPT), which could potentially influence the stability and degradation of this compound over time .
Metabolic Pathways
Related compounds have been shown to inhibit succinate dehydrogenase (SDHI), suggesting that this compound could potentially interact with this enzyme .
Preparation Methods
The synthesis of 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3,5-dichloro-1-methylpyrazole with carbon dioxide under specific conditions . Industrial production methods often utilize readily available starting materials and solvents to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Scientific Research Applications
3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is explored for its potential in drug discovery and development.
Industry: The compound is utilized in the production of agrochemicals and other industrial products
Comparison with Similar Compounds
3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives such as:
- 3,5-difluoro-1-methyl-1H-pyrazole-4-carboxylic acid
- 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylic acid
- 3,5-dichloro-1-ethyl-1H-pyrazole-4-carboxylic acid
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
3,5-dichloro-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O2/c1-9-4(7)2(5(10)11)3(6)8-9/h1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDIWOSRSLNHLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Cl)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134589-53-0 |
Source
|
Record name | 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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